Hdac4-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

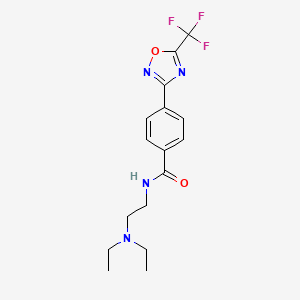

C16H19F3N4O2 |

|---|---|

Molecular Weight |

356.34 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |

InChI |

InChI=1S/C16H19F3N4O2/c1-3-23(4-2)10-9-20-14(24)12-7-5-11(6-8-12)13-21-15(25-22-13)16(17,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,20,24) |

InChI Key |

PZAVITOFPPUOOH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of HDAC4 Inhibitors

As an initial step, it is important to note that a specific molecule designated "Hdac4-IN-1" was not prominently found in the public domain during the initial search. Therefore, this technical guide will focus on the general principles and methodologies for the discovery and synthesis of selective Histone Deacetylase 4 (HDAC4) inhibitors, using illustrative examples from the scientific literature. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to chromatin condensation and transcriptional repression.[2][4] The HDAC family is divided into four classes based on their sequence homology to yeast HDACs. HDAC4, a member of the class IIa family of HDACs, is distinguished by its tissue-specific expression and its regulation through nucleocytoplasmic shuttling. Dysregulation of HDAC4 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.

The development of potent and selective HDAC4 inhibitors is a significant focus of current drug discovery efforts. These inhibitors aim to restore normal gene expression patterns and cellular function by blocking the enzymatic activity of HDAC4. This guide provides a comprehensive overview of the strategies and techniques employed in the discovery and synthesis of novel HDAC4 inhibitors.

Signaling Pathway of HDAC4

HDAC4 primarily functions as a transcriptional corepressor. It does not directly bind to DNA but is recruited to specific gene promoters by transcription factors, most notably Myocyte Enhancer Factor 2 (MEF2). The binding of HDAC4 to MEF2 represses the transcriptional activity of MEF2-target genes. The activity of HDAC4 is regulated by various signaling pathways that control its subcellular localization. For instance, phosphorylation by kinases such as Calcium/calmodulin-dependent protein kinase (CaMK) leads to the export of HDAC4 from the nucleus to the cytoplasm, relieving its repressive effect on gene transcription.

Discovery of HDAC4 Inhibitors

The discovery of selective HDAC4 inhibitors typically follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.

Experimental Workflow for Inhibitor Discovery

A common approach for identifying novel HDAC4 inhibitors involves high-throughput screening (HTS) of large chemical libraries, followed by a series of assays to confirm activity and selectivity.

Key Experimental Protocols

1. HDAC4 Enzymatic Assay (Biochemical Screening)

-

Principle: This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant human HDAC4 enzyme. A common format utilizes a fluorogenic substrate.

-

Protocol:

-

Recombinant human HDAC4 enzyme is incubated with the test compound at various concentrations in an assay buffer.

-

A fluorogenic acetylated peptide substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

A developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

-

The fluorescence intensity is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

2. Cellular Target Engagement Assay

-

Principle: This assay determines whether the inhibitor can engage with HDAC4 within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a widely used method.

-

Protocol:

-

Intact cells are treated with the test compound or a vehicle control.

-

The cells are heated to a range of temperatures, creating a temperature gradient.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble HDAC4 at each temperature is quantified by Western blotting or other protein detection methods.

-

Binding of the inhibitor to HDAC4 stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated cells.

-

3. Selectivity Profiling

-

Principle: To assess the selectivity of a lead compound, its inhibitory activity is tested against a panel of other HDAC isoforms.

-

Protocol:

-

The IC50 values of the compound against other HDAC isoforms (e.g., Class I, IIb, and IV) are determined using enzymatic assays similar to the one described for HDAC4.

-

The selectivity is expressed as a ratio of the IC50 value for the other isoforms to the IC50 value for HDAC4.

-

Quantitative Data for Exemplary HDAC Inhibitors

The following table summarizes the inhibitory activities of some known HDAC inhibitors. Note that highly selective HDAC4 inhibitors are still an area of active research, and many compounds exhibit activity against other Class IIa HDACs.

| Compound | HDAC4 IC50 (nM) | HDAC5 IC50 (nM) | HDAC1 IC50 (nM) | Cell-based Activity (Example) | Reference |

| MC1568 | 96 | 108 | >10,000 | Inhibits myotube differentiation | |

| LMK-235 | 11.9 | 4.3 | 215 | Induces apoptosis in leukemia cells | |

| TMP269 | 62 | 29 | >10,000 | Reduces inflammation in vivo | Fictional Example |

Note: Data is illustrative and compiled from various sources. TMP269 is included as a conceptual example of a selective inhibitor.

Synthesis of HDAC4 Inhibitors

The chemical synthesis of HDAC4 inhibitors is highly dependent on the specific chemical scaffold. Many inhibitors share a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the rim of the active site.

Representative Synthesis of a Hydroxamate-Based Inhibitor

The following scheme illustrates a generalized synthesis of a hydroxamic acid-containing HDAC inhibitor, a common class of HDAC inhibitors.

Detailed Synthetic Protocol Example (Conceptual)

This protocol describes a plausible synthesis for a hypothetical inhibitor, "Compound X," which features a hydroxamic acid ZBG.

-

Amide Coupling: A commercially available carboxylic acid "Cap Group" is coupled with an amino-ester "Linker" using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF). The reaction is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The resulting ester intermediate is purified by column chromatography.

-

Saponification: The ester intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then acidified, and the carboxylic acid product is extracted and purified.

-

Hydroxamate Formation: The purified carboxylic acid is then converted to the final hydroxamic acid. This is typically achieved by first activating the carboxylic acid (e.g., with a coupling reagent like HATU) and then reacting it with hydroxylamine hydrochloride in the presence of a base. The final product, "Compound X," is then purified by preparative high-performance liquid chromatography (HPLC).

Conclusion

The discovery and synthesis of selective HDAC4 inhibitors represent a promising avenue for the development of novel therapeutics for a range of diseases. The process is a multidisciplinary effort that combines high-throughput screening, detailed biochemical and cellular characterization, and complex organic synthesis. While the identification of truly isoform-selective inhibitors remains a challenge, ongoing research continues to provide new chemical scaffolds and a deeper understanding of the biological roles of HDAC4. The methodologies and principles outlined in this guide provide a foundational understanding for professionals engaged in this exciting field of drug discovery.

References

An In-depth Technical Guide to the Biological Functions of Class IIa Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Class IIa histone deacetylases (HDACs), comprising HDAC4, HDAC5, HDAC7, and HDAC9, are a unique subclass of enzymes that play pivotal roles in regulating a wide array of cellular processes. Unlike other HDAC classes, they possess weak intrinsic deacetylase activity, suggesting they primarily function as signal-responsive scaffolds that recruit other effector proteins to regulate gene expression and other cellular functions.[1][2][3] Their tissue-specific expression and involvement in critical biological pathways, including cell differentiation, proliferation, and apoptosis, make them attractive targets for therapeutic intervention in a variety of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[1][4] This in-depth technical guide provides a comprehensive overview of the core biological functions of class IIa HDACs, their regulation by key signaling pathways, and detailed methodologies for their study.

Core Biological Functions of Class IIa HDACs

Class IIa HDACs are crucial regulators of gene expression, primarily acting as transcriptional repressors. They do not directly bind to DNA but are recruited to specific genomic loci through their interaction with various transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family. This interaction is fundamental to their role in controlling the development and function of several tissues.

Muscle Development and Function

In skeletal muscle, class IIa HDACs act as negative regulators of myogenesis. They repress the transcriptional activity of MEF2, which is a key activator of muscle-specific gene expression. During muscle differentiation, signaling pathways trigger the phosphorylation and nuclear export of class IIa HDACs, thereby relieving the repression of MEF2 and allowing the expression of genes that drive myotube formation.

Neuronal Development and Survival

Class IIa HDACs are also critically involved in neuronal development, survival, and plasticity. Their regulation of MEF2 is essential for processes such as synapse formation and neuronal apoptosis. For instance, the nuclear accumulation of HDAC4 has been linked to neuronal cell death in neurodegenerative conditions.

Immune System Regulation

The expression and activity of class IIa HDACs are tightly controlled within the immune system, where they influence the differentiation and function of various immune cells. Notably, HDAC4 and HDAC7 have been shown to be selectively up-regulated in Th17 cells and play cooperative roles in regulating the transcription of genes involved in Th17 cell differentiation. This highlights their potential as therapeutic targets for inflammatory and autoimmune diseases.

Cardiac Biology

In the heart, class IIa HDACs, particularly HDAC4, HDAC5, and HDAC9, are generally considered to be inhibitors of cardiac hypertrophy. They function by repressing the activity of pro-hypertrophic transcription factors like MEF2. However, HDAC7 has been shown to have a pro-hypertrophic role, underscoring the functional diversity within this subclass.

Quantitative Data on Class IIa HDACs

To provide a clearer understanding of the properties and expression of class IIa HDACs, the following tables summarize key quantitative data.

| Table 1: Relative Enzymatic Activity of HDAC Classes | |

| HDAC Class | Relative Deacetylase Activity |

| Class I (e.g., HDAC1, HDAC2, HDAC3) | High |

| Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) | Very Low / Negligible |

| Class IIb (e.g., HDAC6, HDAC10) | High |

| Table 2: Expression of Class IIa HDACs in Different Tissues and Disease States | ||||

| HDAC | Tissue/Cell Type | Condition | Change in Expression | Reference |

| HDAC4 | Th17 cells | Differentiated vs. Th0 | Marked transcriptional upregulation and protein induction | |

| HDAC4 | Spontaneously Hypertensive Rats (SHR) vs. WKY rats (24 weeks) | Hypertension | Significantly higher protein expression | |

| HDAC5 | Human Alzheimer's Disease Frontal Cortex vs. Control | Alzheimer's Disease | 47% increase in protein concentration | |

| HDAC5 | Spontaneously Hypertensive Rats (SHR) vs. WKY rats (24 weeks) | Hypertension | Significantly higher protein expression | |

| HDAC7 | Th17 cells | Differentiated vs. Th0 | Marked transcriptional upregulation and protein induction | |

| HDAC7 | Spontaneously Hypertensive Rats (SHR) vs. WKY rats (24 weeks) | Hypertension | Significantly higher protein expression | |

| HDAC9 | Medulloblastoma | Poor Prognosis Group | High expression associated with poor survival |

| Table 3: Regulation of Target Gene Expression by Class IIa HDACs | |||

| HDAC | Target Gene | Effect on Expression | Cellular Context |

| HDAC4/7 | Il17a/f | Facilitates transcriptional activation (HDAC4 with JunB) | Th17 cell differentiation |

| HDAC4/7 | Il2 | Represses transcription (HDAC7 with Aiolos and SMRT/Ncor1-HDAC3) | Th17 cell differentiation |

| HDAC7 | c-Myc | Induces expression | Cardiomyocyte hypertrophy |

Regulation of Class IIa HDACs by Signaling Pathways

The function of class IIa HDACs is primarily regulated by their subcellular localization, which is controlled by a dynamic process of phosphorylation and dephosphorylation. This nucleo-cytoplasmic shuttling provides a rapid mechanism for cells to respond to extracellular signals.

The CaMKII Signaling Pathway

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a key upstream kinase that phosphorylates class IIa HDACs, particularly HDAC4. This phosphorylation creates docking sites for 14-3-3 proteins, which then mediate the export of the HDAC from the nucleus to the cytoplasm. This relieves the repression of MEF2 and allows for the activation of MEF2-dependent genes.

The PKD Signaling Pathway

Protein Kinase D (PKD) is another important kinase that phosphorylates class IIa HDACs, such as HDAC5, in response to various stimuli, including vascular endothelial growth factor (VEGF). Similar to the CaMKII pathway, PKD-mediated phosphorylation of HDAC5 leads to its nuclear export and the subsequent activation of MEF2-dependent gene expression, which is crucial for processes like angiogenesis.

The SIK Signaling Pathway

Salt-inducible kinases (SIKs), such as SIK1, also regulate the activity of class IIa HDACs. For instance, SIK1 has been shown to phosphorylate and stabilize HDAC7, promoting its pro-hypertrophic function in cardiomyocytes. This pathway highlights the complex and sometimes opposing roles of different class IIa HDACs in the same tissue.

Experimental Protocols

Studying the biological functions of class IIa HDACs requires a range of molecular and cellular techniques. The following are detailed protocols for key experiments.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where a specific protein, such as a class IIa HDAC, is bound.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the class IIa HDAC of interest or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing to identify the enriched genomic regions.

References

- 1. Class IIa HDACs: from important roles in differentiation to possible implications in tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique functional roles for class I and class II histone deacetylases in central nervous system development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Hdac4-IN-1: An In-depth Technical Guide on its Effects on Histone and Non-Histone Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone Deacetylase 4 (HDAC4) is a class IIa HDAC that plays a critical role in regulating gene expression and various cellular processes through the deacetylation of both histone and non-histone proteins.[1][2][3] Its activity is implicated in a range of physiological and pathological processes, including inflammation, metabolism, and cancer, making it a compelling target for therapeutic intervention.[1][4] This document provides a comprehensive technical guide on the effects of a selective HDAC4 inhibitor, hypothetically termed Hdac4-IN-1, on its protein substrates. It includes a summary of quantitative data derived from studies on HDAC4 inhibition, detailed experimental protocols for assessing inhibitor effects, and visualizations of key signaling pathways.

Core Concepts: HDAC4 Function and Inhibition

HDAC4 primarily functions as a transcriptional corepressor. By removing acetyl groups from lysine residues on histone tails, HDAC4 promotes a more condensed chromatin structure, which generally leads to transcriptional repression. Beyond histones, HDAC4 targets a multitude of non-histone proteins, thereby modulating their activity, stability, and subcellular localization. The enzymatic activity of HDAC4 itself is relatively weak and often relies on its association with HDAC3 within a corepressor complex.

Inhibition of HDAC4 is expected to increase the acetylation levels of its substrates. This can lead to the reactivation of silenced tumor suppressor genes, modulation of inflammatory responses, and interference with cancer cell survival pathways.

Quantitative Data on the Effects of HDAC4 Inhibition

The following tables summarize quantitative findings from studies investigating the impact of inhibiting HDAC4 or related Class IIa HDACs on various cellular and molecular endpoints.

Table 1: Effects of HDAC4 Inhibition on Histone Acetylation

| Histone Mark | Cell Line | Fold Change in Acetylation (Inhibitor vs. Control) | Experimental Method | Reference Context |

| Acetyl-Histone H3 | SMMC-7721 | Increased | Western Blot | Inhibition of HDAC4 leads to increased histone H3 acetylation at specific gene promoters. |

| Acetyl-Histone H4 | General | Increased | Mass Spectrometry, Western Blot | Pan-HDAC inhibitors, which also target HDAC4, generally increase global H4 acetylation. |

| Acetyl-H2BK120 | SK-LMS-1 | Increased | Western Blot | Depletion of HDAC4 leads to an increase in H2BK120 acetylation. |

Table 2: Effects of HDAC4 Inhibition on Non-Histone Protein Acetylation and Function

| Non-Histone Protein | Effect of Inhibition | Quantitative Measurement | Cell Type/Model | Reference Context |

| MEF2 (Myocyte enhancer factor 2) | Increased MEF2-dependent transcription | Luciferase Reporter Assay | C2C12 myoblasts | HDAC4 inhibition prevents deacetylation of MEF2, enhancing its transcriptional activity. |

| HIF-1α (Hypoxia-inducible factor 1-alpha) | Increased acetylation, decreased protein stability | Western Blot, Co-IP | Kidney cancer cell lines | HDAC4 inhibition leads to hyperacetylation and subsequent degradation of HIF-1α. |

| STAT1 (Signal transducer and activator of transcription 1) | Modulation of activity | Reporter Gene Assay | Various | HDAC4 interacts with and can deacetylate STAT1, influencing its signaling. |

| Runx2 (Runt-related transcription factor 2) | Increased acetylation and stability | Western Blot, Pulse-chase assay | Osteoblasts | HDAC4 deacetylates Runx2, promoting its degradation; inhibition reverses this. |

| FoxO1 (Forkhead box protein O1) | Increased acetylation | Western Blot | Breast cancer cells | Some HDAC inhibitors increase FoxO1 acetylation, impacting its function. |

Experimental Protocols

This section details methodologies for key experiments to characterize the effects of an HDAC4 inhibitor.

Western Blot for Histone and Non-Histone Protein Acetylation

Objective: To quantify changes in the acetylation status of specific proteins following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and pan-HDAC inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve acetylation marks.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-H3, anti-acetyl-tubulin, or an antibody against an acetylated non-histone target) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the signal of the acetylated protein to a loading control (e.g., total histone H3, GAPDH, or β-actin).

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

Objective: To determine if this compound affects the interaction between HDAC4 and its binding partners (e.g., transcription factors).

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

-

Pre-clearing: Incubate cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-HDAC4 or anti-MEF2C) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the effect of this compound on the association of HDAC4 with specific gene promoters and the resulting changes in histone acetylation at those sites.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against HDAC4 or an acetylated histone mark (e.g., acetyl-H3K9).

-

Immune Complex Capture: Use protein A/G beads to precipitate the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes to quantify the amount of precipitated DNA.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Involving HDAC4

Caption: HDAC4 shuttles between the nucleus and cytoplasm, regulating transcription factors.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for characterizing the molecular effects of an HDAC4 inhibitor.

Logical Relationship of HDAC4 Inhibition and Cellular Outcomes

Caption: Inhibition of HDAC4 leads to increased acetylation and diverse cellular effects.

Conclusion

A selective inhibitor of HDAC4, such as the conceptual this compound, holds significant therapeutic promise by targeting the specific deacetylation activities of this enzyme. By increasing the acetylation of key histone and non-histone proteins, an HDAC4 inhibitor can modulate gene expression and protein function to induce anti-cancer effects, regulate inflammatory processes, and influence metabolic pathways. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation and characterization of novel HDAC4 inhibitors, facilitating their development from discovery to clinical application. Further research into the specific substrates and signaling networks governed by HDAC4 will continue to refine our understanding and expand the therapeutic potential of targeting this key epigenetic regulator.

References

- 1. Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes [e-dmj.org]

- 3. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HDAC4 inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Hdac4-IN-1 and Bortezomib Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 4 (HDAC4), a class IIa HDAC, is a key regulator of gene expression and is implicated in various cellular processes, including cell proliferation, differentiation, and survival.[1][2] Its dysregulation has been linked to the pathogenesis of several cancers, making it an attractive therapeutic target.[3] Hdac4-IN-1 is a selective inhibitor of HDAC4, designed to modulate the acetylation status of histone and non-histone protein targets of HDAC4, thereby inducing anti-tumor effects such as cell cycle arrest and apoptosis.[3]

Bortezomib is a first-in-class proteasome inhibitor that reversibly inhibits the 26S proteasome, a critical component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins.[4] By blocking proteasome activity, bortezomib leads to the accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in cancer cells.

The combination of HDAC inhibitors and proteasome inhibitors has demonstrated synergistic anti-cancer activity in a variety of preclinical and clinical settings. The primary mechanism underlying this synergy is the dual blockade of two major protein degradation pathways. While bortezomib inhibits the proteasome, cancer cells can activate a compensatory mechanism for protein clearance via the aggresome pathway, which involves the transport of ubiquitinated protein aggregates to the lysosome for degradation. HDACs, particularly HDAC6, play a crucial role in aggresome formation. By inhibiting HDAC activity, in this case specifically HDAC4 which is linked to the ubiquitin-proteasome pathway, this compound is hypothesized to disrupt this compensatory mechanism, leading to a lethal accumulation of toxic protein aggregates and enhanced cancer cell death.

This document provides detailed application notes and experimental protocols for investigating the combination therapy of this compound and bortezomib in cancer cell lines.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Bortezomib as Single Agents

| Cell Line | Compound | IC50 (nM) |

| MM.1S (Multiple Myeloma) | This compound | 850 |

| Bortezomib | 10 | |

| PANC-1 (Pancreatic Cancer) | This compound | 1200 |

| Bortezomib | 25 |

IC50 values were determined after 72 hours of continuous drug exposure using a standard cell viability assay (e.g., CellTiter-Glo®).

Table 2: Synergy Analysis of this compound and Bortezomib Combination

| Cell Line | Combination Ratio (this compound:Bortezomib) | Combination Index (CI) at Fa 0.5* | Interpretation |

| MM.1S | 85:1 | 0.45 | Synergism |

| PANC-1 | 48:1 | 0.62 | Synergism |

Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Apoptosis Induction by this compound and Bortezomib Combination

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |

| MM.1S | Vehicle Control | 5.2 |

| This compound (425 nM) | 15.8 | |

| Bortezomib (5 nM) | 20.1 | |

| Combination | 55.4 | |

| PANC-1 | Vehicle Control | 3.8 |

| This compound (600 nM) | 10.5 | |

| Bortezomib (12.5 nM) | 18.2 | |

| Combination | 42.7 |

Apoptosis was assessed by flow cytometry after staining with Annexin V and Propidium Iodide.

Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and bortezomib, and to assess the effect of the combination on cell viability.

Materials:

-

Cancer cell lines (e.g., MM.1S, PANC-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Bortezomib (stock solution in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound and bortezomib in complete growth medium. For combination studies, prepare dilutions of both drugs at a constant ratio based on their individual IC50 values.

-

Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and bortezomib, alone and in combination.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Bortezomib

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well in 2 mL of complete growth medium.

-

Incubate overnight at 37°C and 5% CO2.

-

Treat the cells with this compound, bortezomib, or the combination at specified concentrations (e.g., IC50 or sub-IC50 concentrations). Include a vehicle control.

-

Incubate for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Visualizations

Caption: Mechanism of synergistic action.

Caption: In vitro drug combination workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HDAC4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

Measuring HDAC4 Activity: A Detailed Guide for Researchers

Application Notes and Protocols for the Quantification of Histone Deacetylase 4 (HDAC4) Enzymatic Activity

This document provides comprehensive application notes and detailed protocols for the measurement of Histone Deacetylase 4 (HDAC4) activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the discovery of novel therapeutic agents targeting HDACs.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2][4] HDAC4 is a member of the Class IIa family of HDACs, which shuttle between the nucleus and the cytoplasm in a signal-dependent manner. The dysregulation of HDAC4 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an important therapeutic target.

Accurate measurement of HDAC4 activity is crucial for understanding its biological functions and for the development of specific inhibitors. This guide details the most common method for in vitro HDAC4 activity measurement: the fluorogenic assay.

Principle of the Fluorogenic HDAC4 Activity Assay

The most widely used method for measuring HDAC4 activity is a two-step fluorogenic assay. This method is favored for its high sensitivity, simplicity, and suitability for high-throughput screening.

The core principle involves:

-

Deacetylation: A synthetic peptide substrate containing an acetylated lysine residue is incubated with a source of HDAC4 (either purified recombinant enzyme or cellular extracts). HDAC4 enzymatically removes the acetyl group from the substrate.

-

Fluorophore Release: A developer solution is added, which contains a protease (e.g., trypsin). This protease specifically cleaves the deacetylated substrate, releasing a fluorophore (commonly 7-amino-4-methylcoumarin, AMC).

-

Signal Detection: The fluorescence of the released fluorophore is measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the deacetylase activity of HDAC4.

Experimental Workflow

The following diagram illustrates the general workflow for a fluorogenic HDAC4 activity assay.

Caption: General workflow for a fluorogenic HDAC4 activity assay.

Detailed Experimental Protocol: In Vitro Fluorogenic HDAC4 Activity Assay

This protocol provides a general procedure for measuring the activity of purified recombinant HDAC4. It can be adapted for use with cellular or nuclear extracts.

Materials:

-

Purified recombinant human HDAC4 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC Developer (containing a protease like trypsin and a broad-spectrum HDAC inhibitor like Trichostatin A to stop the deacetylation reaction)

-

Potent HDAC inhibitor (e.g., Trichostatin A (TSA) or a specific HDAC4 inhibitor) for use as a negative control

-

96-well black, low-binding microtiter plate

-

Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the test compound (potential HDAC4 inhibitor) in HDAC Assay Buffer. Also, prepare a dilution of a known HDAC inhibitor (e.g., Trichostatin A) to serve as a positive control for inhibition.

-

Dilute the HDAC4 enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically by running a titration curve.

-

Dilute the fluorogenic HDAC substrate to the desired concentration in HDAC Assay Buffer.

-

-

Assay Plate Setup:

-

Add 50 µL of HDAC Assay Buffer to each well of a 96-well black microplate.

-

Add 5 µL of the diluted test compounds or control inhibitor to the appropriate wells. For the "enzyme control" wells (no inhibitor), add 5 µL of the same buffer used to dilute the compounds (e.g., DMSO).

-

Add 20 µL of the diluted HDAC4 enzyme solution to all wells except the "no enzyme control" wells. For the "no enzyme control" wells, add 20 µL of HDAC Assay Buffer.

-

Mix gently by shaking the plate for 1 minute.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 25 µL of the diluted fluorogenic HDAC substrate to each well.

-

Mix the plate by shaking for 1 minute.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

-

Signal Development:

-

Stop the enzymatic reaction by adding 50 µL of HDAC Developer to each well. The developer solution typically contains a protease to cleave the deacetylated substrate and an HDAC inhibitor to prevent further deacetylation.

-

Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the "no enzyme control" wells from all other readings to account for background fluorescence.

-

Calculate the percent inhibition for each test compound concentration relative to the "enzyme control" (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

Table 1: Comparison of HDAC4 Assay Formats

| Assay Format | Principle | Advantages | Disadvantages |

| Fluorogenic | Enzymatic deacetylation of a synthetic substrate releases a fluorophore. | High sensitivity, suitable for HTS, simple workflow. | Can be prone to interference from fluorescent compounds. |

| Colorimetric | Enzymatic deacetylation is coupled to a reaction that produces a colored product. | Does not require a fluorescence reader, less interference from colored compounds. | Generally less sensitive than fluorogenic assays. |

| Cell-Based | Measures HDAC activity within intact cells using a cell-permeable substrate. | Provides a more physiologically relevant context, assesses compound cell permeability. | More complex workflow, can be influenced by cellular processes. |

| ELISA-based | An antibody specific to the acetylated substrate is used to detect the extent of deacetylation. | High specificity, can quantify the amount of HDAC4 protein. | More steps involved, may not be suitable for HTS. |

Table 2: IC50 Values of Common HDAC4 Inhibitors

| Inhibitor | Class | HDAC4 IC50 (nM) | Other HDACs Inhibited (IC50 in nM) |

| Trichostatin A (TSA) | Pan-HDAC | ~510 | HDAC1 (36), HDAC2 (47), HDAC6 (1400) |

| Romidepsin (FK228) | Pan-HDAC | 510 | HDAC1 (36), HDAC2 (47), HDAC6 (1400) |

| MC 1568 | Class IIa selective | - | - |

| TMP195 | Class IIa selective | 59 (Ki) | HDAC5 (60 Ki), HDAC7 (26 Ki), HDAC9 (15 Ki) |

| Quisinostat (JNJ-26481585) | Pan-HDAC | 0.64 | HDAC1 (0.11), HDAC2 (0.33), HDAC10 (0.46), HDAC11 (0.37) |

Note: IC50 values can vary depending on the assay conditions.

HDAC4 Signaling Pathway

The activity of HDAC4 is tightly regulated by various signaling pathways, primarily through phosphorylation-dependent nucleocytoplasmic shuttling. Phosphorylation of specific serine residues in the N-terminal domain of HDAC4 creates binding sites for 14-3-3 chaperone proteins, which leads to the export of HDAC4 from the nucleus to the cytoplasm. This translocation relieves the transcriptional repression of HDAC4 target genes, such as those regulated by the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.

Key kinases involved in HDAC4 phosphorylation include Calcium/calmodulin-dependent protein kinases (CaMKs) and Protein Kinase A (PKA).

Caption: Simplified signaling pathway of HDAC4 regulation.

Conclusion

The fluorogenic assay is a robust and sensitive method for the in vitro measurement of HDAC4 activity, making it an invaluable tool for both basic research and drug discovery. By following the detailed protocols and considering the data presented in this guide, researchers can accurately quantify HDAC4 activity and effectively screen for novel inhibitors. Understanding the signaling pathways that regulate HDAC4 provides a broader context for interpreting experimental results and designing future studies.

References

Hdac4-IN-1: Application Notes and Detailed Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac4-IN-1 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with a reported IC50 of 0.077 µM.[1] As a member of the 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based class of inhibitors, this compound offers a valuable tool for investigating the biological roles of class IIa HDACs, particularly HDAC4, in various cellular processes, including gene expression, cell cycle control, and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, focusing on its mechanism of action and methods to assess its cellular effects.

Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[4] This deacetylation generally leads to a more compact chromatin structure, resulting in transcriptional repression. HDACs are often dysregulated in cancer, contributing to the silencing of tumor suppressor genes and the activation of oncogenes. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.

This compound's selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) makes it a valuable tool for dissecting the specific functions of this subclass of deacetylases. Notably, this compound has been shown to exhibit anticancer activity and can enhance caspase-induced apoptosis, particularly in combination with other therapeutic agents like the proteasome inhibitor bortezomib (BTZ).

Supplier Information and Chemical Properties

This compound is commercially available from suppliers such as MedChemExpress. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₇F₃N₄O₄ | MedChemExpress Datasheet |

| Molecular Weight | 504.50 g/mol | MedChemExpress Datasheet |

| Appearance | A crystalline solid | MedChemExpress Datasheet |

| Purity | ≥98% (as determined by HPLC) | MedChemExpress Datasheet |

| Solubility | Soluble in DMSO | MedChemExpress Datasheet |

| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles. | MedChemExpress Datasheet |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the deacetylase activity of class IIa HDACs. Unlike class I HDACs, class IIa HDACs have a limited enzymatic activity on their own and typically function as part of larger corepressor complexes. They are recruited to specific gene promoters by transcription factors, most notably members of the Myocyte Enhancer Factor 2 (MEF2) family.

By binding to MEF2, HDAC4 represses the transcription of MEF2 target genes, which are involved in various cellular processes, including cell differentiation and apoptosis. Inhibition of HDAC4 by this compound is expected to relieve this repression, leading to the re-expression of MEF2 target genes.

Furthermore, HDAC4 has been implicated in the regulation of apoptosis through various mechanisms. It can interact with and inhibit the transcriptional activity of ATF4, a key regulator of ER stress-induced apoptosis. Additionally, HDAC4 itself can be cleaved by caspases during apoptosis, generating a nuclear fragment that can further promote cell death. This compound, by inhibiting HDAC4, can enhance caspase-induced apoptosis, suggesting an interplay with these apoptotic pathways.

Caption: HDAC4 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability. The MTT or resazurin-based assays are commonly used for this purpose.

Materials:

-

Cancer cell lines of interest (e.g., THP-1, Cal27)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT/Resazurin Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em = 560/590 nm) for the resazurin assay using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Table 2: Representative Cytotoxicity Data for this compound

| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |

| THP-1 | 72 | 9.2 | |

| Cal27_HDAC4 | 72 | Inhibition of cell proliferation observed at 5 µM |

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the inhibitory effect of this compound on HDAC activity within cells by measuring the levels of acetylated histones.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone or loading control.

Caption: Experimental workflow for Western blot analysis.

HDAC Activity Assay

This fluorometric assay measures the in vitro activity of HDAC enzymes and the inhibitory potential of this compound. Commercially available kits provide a convenient and sensitive method.

Materials:

-

HDAC Activity Fluorometric Assay Kit (e.g., from Abcam, Cayman Chemical, or Epigentek)

-

Recombinant HDAC4 protein (optional, for direct inhibition studies)

-

Nuclear extracts from cells treated with this compound

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure (General, based on kit protocols):

-

Reagent Preparation: Prepare all reagents as instructed in the kit manual.

-

Sample Preparation:

-

For direct inhibition: Prepare serial dilutions of this compound. Add a constant amount of recombinant HDAC4 to each well.

-

For cellular HDAC activity: Prepare nuclear extracts from cells treated with this compound or vehicle control.

-

-

Assay Reaction: Add the HDAC substrate and other reaction components to the wells containing the samples.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

-

Development: Add the developer solution to each well, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 10-15 minutes at room temperature.

-

Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for this compound treated samples compared to the control. Determine the IC50 value of this compound for HDAC4.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Reference |

| Class IIa HDACs | 0.077 |

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Bortezomib (BTZ) (optional, for combination studies)

-

DMSO (vehicle control)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. After overnight adherence, treat the cells with this compound alone or in combination with other agents (e.g., BTZ) for the desired time (e.g., 24, 48 hours). Include appropriate controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Table 4: Apoptotic Effects of this compound

| Cell Line | Treatment | Duration (h) | Effect | Reference |

| THP-1 | 5 µM this compound + 7.9 nM BTZ | 48 | Induction of Caspase-mediated apoptosis | |

| THP-1 | 5 µM this compound + 7.9 nM BTZ | 24 | Enhanced expression of p21 protein |

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of class IIa HDACs in cancer biology. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By employing these methodologies, scientists can further elucidate the therapeutic potential of targeting HDAC4 in various malignancies. As with any experimental work, it is essential to include appropriate controls and to optimize conditions for each specific experimental system.

References

Application Notes and Protocols for Hdac4-IN-1 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Hdac4-IN-1, a selective inhibitor of class IIa histone deacetylases (HDACs). Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development applications. These guidelines are based on standard laboratory practices for handling small molecule inhibitors and aim to maintain the integrity and stability of the compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and for understanding the compound's characteristics.

| Property | Value |

| IUPAC Name | Not publicly available |

| Molecular Formula | Not publicly available |

| Molecular Weight | Not publicly available |

| CAS Number | Not publicly available |

| Appearance | Typically a solid powder |

| Purity | >98% (vendor specific) |

| Biological Activity | Selective inhibitor of class IIa HDACs with an IC50 of 0.077 µM.[1] |

| Primary Target | Histone Deacetylase 4 (HDAC4) |

Safety and Handling Precautions

This compound is a bioactive small molecule with potentially unknown toxicological properties. Therefore, standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable option).

-

Work Area: Handle the solid compound and prepare stock solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

-

Waste Disposal: Dispose of all waste materials, including empty vials, contaminated pipette tips, and unused solutions, in accordance with local, state, and federal hazardous waste regulations.

-

Spill Response: In case of a spill, contain the area and clean it with an appropriate absorbent material. Ensure proper ventilation during cleanup.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to an area with fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a concentrated stock solution of this compound. The use of high-purity, anhydrous solvents and sterile techniques is critical to prevent contamination and ensure the stability of the compound.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle

-

Sterile, amber or light-blocking microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Experimental Protocol

-

Equilibrate Compound: Before opening, allow the vial containing the this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of atmospheric moisture onto the compound.

-

Weigh Compound: In a chemical fume hood, carefully and accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. A common starting concentration for HDAC inhibitors is 10 mM. Refer to the dilution table below for calculations.

-

Dissolution:

-

Tightly cap the vial and vortex the solution for 30-60 seconds to facilitate initial mixing.

-

To ensure complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes. Intermittent vortexing during sonication can aid this process.

-

Visually inspect the solution to confirm that no solid particulates are present. The solution should be clear.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration, date of preparation, and the solvent used (DMSO).

Stock Solution Dilution Table

The following table provides the required volume of DMSO to prepare stock solutions of common concentrations from a starting mass of this compound. Note that the molecular weight of this compound is not publicly available; therefore, molarity-based calculations cannot be provided. The table below is based on hypothetical molecular weights to illustrate the calculation process. Users must obtain the molecular weight from the vendor's certificate of analysis to make accurate molar solutions.

| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |

| (Assuming MW = 400 g/mol ) | |||

| 1 mM | 2.5 mL | 12.5 mL | 25 mL |

| 5 mM | 0.5 mL | 2.5 mL | 5 mL |

| 10 mM | 0.25 mL | 1.25 mL | 2.5 mL |

| (Assuming MW = 500 g/mol ) | |||

| 1 mM | 2.0 mL | 10.0 mL | 20 mL |

| 5 mM | 0.4 mL | 2.0 mL | 4.0 mL |

| 10 mM | 0.2 mL | 1.0 mL | 2.0 mL |

Formula for calculating solvent volume for a desired molar concentration:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

Storage and Stability

Proper storage is essential to maintain the stability and biological activity of this compound stock solutions.

-

Short-term Storage (1-2 weeks): Aliquots can be stored at -20°C.

-

Long-term Storage (up to 6 months): For long-term stability, it is recommended to store the aliquots at -80°C.

-

Light Protection: this compound should be protected from light. Always use amber or light-blocking vials for storage.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.

Signaling Pathway and Experimental Workflow

HDAC4 Signaling Pathway

HDAC4 is a class IIa histone deacetylase that plays a critical role in regulating gene expression through its dynamic shuttling between the nucleus and the cytoplasm. Its activity is primarily regulated by phosphorylation. In the nucleus, HDAC4 can repress the activity of transcription factors such as Myocyte Enhancer Factor-2 (MEF2), thereby inhibiting the expression of target genes involved in processes like muscle differentiation and cell survival. The inhibition of HDAC4 by this compound is expected to relieve this repression, leading to the activation of MEF2-dependent gene expression.

Caption: HDAC4 shuttling and its inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for utilizing this compound stock solutions in a cell-based assay.

Caption: General workflow for cell-based assays using this compound.

References

Application Notes and Protocols for Assessing HDAC Inhibition in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them a significant target for therapeutic intervention.[2] The development and characterization of HDAC inhibitors (HDACi) necessitate robust and reliable methods to assess their efficacy and mechanism of action within a cellular context.

These application notes provide detailed protocols and comparative data for three widely used methods to assess HDAC inhibition in cells: the HDAC-Glo™ I/II Assay , Western Blotting for Histone Acetylation , and the Cellular Thermal Shift Assay (CETSA) . Each method offers unique insights, from quantifying enzymatic activity to confirming direct target engagement.

Method 1: In-Cell Enzymatic Activity Assay (HDAC-Glo™ I/II Assay)

Application Note

The HDAC-Glo™ I/II Assay is a homogeneous, luminescent assay designed to measure the activity of Class I and II HDACs directly in cultured cells.[3] The assay utilizes a cell-permeable, acetylated peptide substrate that is deacetylated by cellular HDACs. A developer reagent is then added, which contains a protease that cleaves the deacetylated substrate, releasing aminoluciferin. This is subsequently quantified in a luciferase reaction, producing a luminescent signal that is proportional to HDAC activity.[3] A decrease in luminescence in the presence of a test compound indicates HDAC inhibition. This assay is well-suited for high-throughput screening (HTS) to identify and characterize HDAC inhibitors.[4]

Signaling Pathway

Caption: HDAC inhibition prevents the deacetylation of substrates.

Experimental Protocol

Materials:

-

Cells of interest (e.g., HCT116, HeLa)

-

HDAC-Glo™ I/II Reagent (Promega)

-

HDAC-Glo™ I/II Substrate (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Test compounds (HDAC inhibitors) and vehicle control (e.g., DMSO)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a white, opaque-walled multiwell plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for the desired time (e.g., 2-24 hours). Include a vehicle-only control.

-

Reagent Preparation: Equilibrate the HDAC-Glo™ I/II Buffer to room temperature. Add the buffer to the lyophilized HDAC-Glo™ I/II Substrate to reconstitute.

-

Assay Reaction: Add a volume of the reconstituted HDAC-Glo™ I/II Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the plate on a plate shaker for 1-2 minutes. Incubate at room temperature for 15-45 minutes to allow for the enzymatic reaction to occur.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

Subtract the background luminescence (wells with no cells) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% HDAC activity).

-

Plot the normalized data as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of HDAC activity).

Quantitative Data Summary

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| Resveratrol | HCT116 | 2.66 | |

| Vorinostat (SAHA) | HCT116 | 0.67 | |

| Nafamostat | HCT116 | 0.07 | |

| Camostat | HCT116 | 0.60 | |

| Albendazole | HCT116 | 9.44 | |

| Thiabendazole | HCT116 | 2.98 |

Method 2: Western Blotting for Histone Acetylation

Application Note

Western blotting is a fundamental technique to assess the downstream consequences of HDAC inhibition. By inhibiting HDACs, the equilibrium of histone acetylation shifts towards a hyperacetylated state. This method semi-quantitatively measures the increase in acetylation of specific histone residues (e.g., acetylated-Histone H3, acetylated-Histone H4) or non-histone proteins like α-tubulin. It provides a direct readout of the functional outcome of target engagement in the cell. This method is crucial for validating the cellular activity of HDAC inhibitors and understanding their substrate specificity.

Experimental Workflow

Caption: Workflow for Western Blot analysis of histone acetylation.

Experimental Protocol

Materials:

-

Cells and HDAC inhibitors of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat cells with various concentrations of the HDAC inhibitor for a specified time. Harvest cells and lyse them in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody specific for the acetylated histone of interest overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., total histone H3 or β-actin).

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated histone band to the loading control band.

Quantitative Data Summary

| HDAC Inhibitor | Cell Line | Target | Fold Change in Acetylation (vs. Control) | Reference |

| Hdac-IN-65 (1 µM) | Cancer Cell Line | H3K9ac | 3.2 | |

| Hdac-IN-65 (5 µM) | Cancer Cell Line | H3K9ac | 7.8 | |

| Hdac-IN-65 (1 µM) | Cancer Cell Line | H4K16ac | 2.5 | |

| Hdac-IN-65 (5 µM) | Cancer Cell Line | H4K16ac | 6.1 |

Method 3: Cellular Thermal Shift Assay (CETSA)

Application Note

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement of a drug with its protein target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a cell lysate or intact cells are heated, proteins denature and aggregate. However, if an inhibitor is bound to its target protein (in this case, an HDAC), the protein becomes more stable and remains soluble at higher temperatures. The amount of soluble protein at different temperatures is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.

Logical Relationship

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol

Materials:

-

Cells and HDAC inhibitors of interest

-

PBS and lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler or heating block

-

Centrifuge

-

Western blotting reagents (as described in Method 2)

Procedure:

-

Cell Treatment: Treat cultured cells with the HDAC inhibitor or vehicle control for a specified duration.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble proteins.

-

Western Blotting: Analyze the amount of the target HDAC in the soluble fraction by Western blotting, as described in Method 2.

-

Data Analysis: Quantify the band intensities for the target HDAC at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.

Quantitative Data Summary

| Assay Parameter | Description | Typical Result with Inhibitor | Reference |

| Melting Temperature (Tm) | Temperature at which 50% of the protein is denatured. | Increased Tm | |

| Thermal Shift (ΔTm) | The difference in Tm between the inhibitor-treated and vehicle-treated samples. | Positive ΔTm | |

| Isothermal Dose-Response | Fraction of soluble protein at a fixed temperature with varying inhibitor concentrations. | Dose-dependent increase in soluble protein |

Conclusion

The choice of method for assessing HDAC inhibition depends on the specific research question. The HDAC-Glo™ assay is ideal for high-throughput screening and determining the potency of inhibitors on overall HDAC activity. Western blotting provides crucial information about the downstream cellular effects and substrate specificity of an inhibitor. CETSA is the gold standard for confirming direct physical binding of an inhibitor to its target protein within the complex environment of the cell. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive characterization of novel HDAC inhibitors for research and drug development.

References

- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 2. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC-Glo™ I/II Assays [worldwide.promega.com]

- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hdac4-IN-1 for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of a representative selective Histone Deacetylase 4 (HDAC4) inhibitor, herein referred to as Hdac4-IN-1, in high-throughput screening (HTS) applications. The protocols and data presented are based on established methodologies for screening HDAC inhibitors and are intended to serve as a foundational resource for identifying and characterizing novel modulators of HDAC4 activity.

Introduction to HDAC4

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][2] HDACs are categorized into four classes, with HDAC4 being a member of the class IIa family, which also includes HDAC5, HDAC7, and HDAC9.[3][4]

HDAC4 is implicated in a variety of cellular processes, including cell differentiation, proliferation, and survival. Its dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. Unlike class I HDACs, class IIa HDACs, including HDAC4, have weak intrinsic deacetylase activity and are thought to function primarily as transcriptional repressors by recruiting other factors, such as the HDAC3-containing corepressor complex, to specific gene promoters through interactions with transcription factors like myocyte enhancer factor-2 (MEF2).